molecular formula C11H9BrN2O2 B2722586 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid CAS No. 1565634-23-2

1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid

Cat. No.: B2722586
CAS No.: 1565634-23-2
M. Wt: 281.109
InChI Key: SCTGGLGFFRNEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid (CAS 1565634-23-2) is a brominated pyrazole derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its molecular formula is C 11 H 9 BrN 2 O 2 with a molecular weight of 281.11 g/mol . This compound is part of a class of heteroaromatic scaffolds that are actively investigated for their potential in developing novel small-molecule therapeutics . Specifically, the 1-benzyl-5-bromoindolin-2-one scaffold, a closely related chemotype, has been utilized in the synthesis of innovative anticancer agents . Research indicates that derivatives based on this core structure have demonstrated promising activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines . Some optimized derivatives have shown significant inhibitory effects on VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer therapy, with IC 50 values in the sub-micromolar range . The bromine atom at the 5-position and the carboxylic acid group at the 4-position provide reactive handles for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable local and federal regulations.

Properties

IUPAC Name

1-benzyl-5-bromopyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTGGLGFFRNEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid is a structurally complex pyrazole derivative with applications in pharmaceutical and agrochemical research. Its synthesis involves strategic functionalization of the pyrazole core, including regioselective bromination and carboxyl group introduction. This article examines established and novel synthetic routes, emphasizing reaction mechanisms, optimization strategies, and experimental validation.

Synthetic Strategies and Methodologies

Cyclocondensation Route via Diketoester Intermediate

Formation of Diketoester (Compound A)

Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride under reflux (110–120°C) to form a diketoester intermediate. This step involves Claisen condensation, yielding a β-keto ester with enhanced reactivity for cyclization1.

Key Conditions

  • Molar Ratio : Ethyl acetoacetate : triethyl orthoformate : acetic anhydride = 6:9:8–102.
  • Reaction Time : 4–8 hours under reflux.
  • Yield : ~85–90% after vacuum distillation3.
Pyrazole Ring Formation

Benzyl hydrazine reacts with the diketoester in toluene at 15–20°C in the presence of potassium carbonate, forming 1-benzyl-3-methyl-4-ethoxycarbonyl-pyrazole. The benzyl group directs substitution at position 1, while the methyl and ester groups occupy positions 3 and 4, respectively4.

Optimization Insights

  • Solvent : Toluene ensures optimal solubility and minimizes side reactions.
  • Base : K₂CO₃ facilitates deprotonation of hydrazine, enhancing nucleophilicity.
  • Yield : 70–75% after layer separation and extraction5.

Regioselective Bromination at Position 5

Electrophilic bromination of 1-benzyl-3-methyl-4-ethoxycarbonyl-pyrazole introduces bromine at position 5. The methyl group at position 3 activates the ring, directing bromination to the adjacent position67.

Protocol

  • Reagents : Bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in CCl₄.
  • Conditions : 0–25°C, 2–4 hours.
  • Catalyst : FeBr₃ (0.1 eq) enhances regioselectivity8.
  • Yield : 80–85% after recrystallization from ethanol9.

Mechanistic Considerations

  • Electron-donating methyl group at position 3 stabilizes the intermediate carbocation at position 5.
  • Steric hindrance from the benzyl group minimizes substitution at position 2.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed under acidic or basic conditions to yield the final product.

Acidic Hydrolysis

  • Reagents : 15% HCl at 85–90°C10.
  • Reaction Time : 18–24 hours.
  • Workup : Neutralization with NaOH, extraction with ethyl acetate, and drying over Na₂SO₄11.

Basic Hydrolysis

  • Reagents : 2M NaOH in ethanol/water (1:1) at reflux12.
  • Yield : 75–80% after acidification and crystallization13.

Characterization Data

  • ¹H NMR (DMSO-d₆) : δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH₂Ph), 2.14 (s, 3H, CH₃)14.
  • IR (neat) : 3070 cm⁻¹ (C-H aromatic), 1682 cm⁻¹ (C=O), 1441 cm⁻¹ (C-Br)15.

Alternative Synthetic Routes

Oxidation of 4-Methyl Substituent

A methyl group at position 4 is oxidized to a carboxylic acid using KMnO₄ in acidic media16.

Procedure

  • Substrate : 1-Benzyl-5-bromo-3-methyl-1H-pyrazole.
  • Oxidizing Agent : KMnO₄ (1.5 eq) in 0.1M HCl at 70°C17.
  • Yield : 85% after extraction and neutralization18.

Limitations

  • Over-oxidation to CO₂ possible with excess KMnO₄.
  • Requires strict temperature control to prevent decomposition.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Cyclocondensation21 High regioselectivity, scalable Multi-step purification required 70–75
Bromination-Hydrolysis22 Simple reagents, robust conditions Limited substrate scope 80–85
Oxidation23 Direct conversion of methyl to COOH Risk of over-oxidation 85
Carbonylation24 Versatile for diverse substrates Expensive catalysts, harsh conditions N/A

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation route minimizes expensive reagents, favoring large-scale production25.
  • Safety : Bromination with NBS reduces handling risks compared to Br₂26.
  • Waste Management : Ethanol/water solvent systems in hydrolysis improve environmental compatibility27.
  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • CN104844567A (2015). 

  • PMC6017056 (2018). 

  • PMC6017056 (2018). 

  • PMC6017056 (2018). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • CN114014809A (2021). 

  • Sigma-Aldrich Product Data (2025). 

  • WO2021096903A1 (2020). 

  • WO2021096903A1 (2020). 

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy. Notably, derivatives of 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid have been explored for their potential as:

  • Antimicrobial Agents : Studies indicate that pyrazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory Drugs : Research shows that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This inhibition suggests potential use as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • Anticancer Agents : The anticancer properties of this compound are particularly noteworthy. It has been shown to inhibit cancer cell proliferation by targeting specific kinases, such as Aurora-A and Aurora-B, which are essential for cell division.

Biological Studies

Numerous studies have documented the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential application in developing new antibiotics.
  • Anti-inflammatory Effects : In vivo models indicate that pyrazole derivatives can significantly reduce inflammation markers compared to controls, highlighting their therapeutic potential in treating inflammatory diseases.

Materials Science

In materials science, this compound is being investigated for its potential use in developing novel materials with specific properties such as conductivity or fluorescence. Its unique structure allows for the design of materials that can be tailored for particular applications.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules. Its versatility in chemical reactions—such as oxidation, reduction, substitution, and esterification—makes it an essential component in organic synthesis pathways.

Case Studies

Several case studies illustrate the efficacy and utility of this compound:

  • Kinase Inhibition Study : A research study highlighted that derivatives containing the pyrazole moiety effectively inhibited Aurora kinases with IC50 values in the low micromolar range, showcasing their potential as targeted cancer therapies.
  • Antimicrobial Activity Investigation : Another study revealed significant antimicrobial activity against various bacterial strains, supporting its use as a lead compound for antibiotic development.
  • Anti-inflammatory Effects Analysis : In vivo models showed that pyrazole derivatives could significantly reduce inflammation markers compared to controls, suggesting therapeutic potential in treating inflammatory diseases.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

ApplicationActivity TypeMechanism of ActionReferences
Medicinal ChemistryAntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes
AnticancerInhibition of Aurora kinases
Materials ScienceNovel MaterialsDevelopment of conductive or fluorescent materials
Chemical SynthesisIntermediate UseVersatile reactions (oxidation, reduction)

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The benzyl group in the target compound increases its molecular weight significantly (281.11 g/mol) compared to smaller alkyl-substituted analogs (e.g., 233.06 g/mol for the isopropyl derivative) .
  • Chlorine substitution (e.g., in 5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid) reduces molecular weight relative to bromine-only analogs .

Functional Group Positioning :

  • The carboxylic acid group’s position varies (3-, 4-, or 5-position), influencing hydrogen-bonding capacity and solubility. For instance, the 4-COOH group in the target compound may enhance crystallinity compared to 3- or 5-positioned analogs .

Steric and Electronic Impacts: Bulky substituents (e.g., benzyl, isopropyl) at the 1-position likely affect steric hindrance and reactivity. Bromine at the 5-position is conserved across analogs, suggesting its role in electronic modulation or binding interactions in target applications .

Physicochemical Data Gaps :

  • Critical parameters like pKa, solubility, and stability for the target compound remain uncharacterized, limiting direct comparisons with analogs that have partial data (e.g., isopropyl derivative’s pKa = 2.50) .

Biological Activity

1-Benzyl-5-bromo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₉BrN₂O₂
  • Functional Groups :
    • Benzyl group at the 1-position
    • Bromine atom at the 5-position
    • Carboxylic acid group at the 4-position

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or microbial survival.
  • Receptor Interaction : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Several studies have reported on its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)3.79Induction of apoptosis
A549 (Lung)26.00Growth inhibition
HepG2 (Liver)17.82Cytotoxicity

These findings suggest that the compound can effectively inhibit cancer cell growth through various mechanisms, including apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, studies have indicated that this compound exhibits antimicrobial activity. This is particularly relevant in the context of drug-resistant pathogens. The compound has shown effectiveness against:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<10
Escherichia coli<20

These results demonstrate the compound's potential as an antimicrobial agent, which could be beneficial in treating infections caused by resistant strains .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against multiple cancer cell lines. The results indicated strong inhibition of cell proliferation, particularly in breast and lung cancer models .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against common bacterial pathogens. It was found to exhibit significant inhibitory effects, suggesting its potential use as a therapeutic agent against bacterial infections .
  • Molecular Docking Studies : In silico studies involving molecular docking have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest a high binding affinity for enzymes involved in cancer metabolism, supporting its role as a potential anticancer agent .

Q & A

Q. Q1. What is a robust method for synthesizing 1-benzyl-5-bromo-1H-pyrazole-4-carboxylic acid?

A: The compound can be synthesized via a two-step protocol:

Cyclocondensation : React ethyl acetoacetate with benzyl hydrazine in ethanol under reflux to form the pyrazole core.

Bromination : Treat the intermediate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to introduce the bromine substituent. Hydrolysis of the ester group (e.g., using NaOH) yields the carboxylic acid .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water for high-purity isolation .

Basic Characterization Techniques

Q. Q2. Which spectroscopic methods are essential for confirming the structure of this compound?

A:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify benzyl substitution (δ 5.3–5.5 ppm for CH2_2), bromine position (deshielded pyrazole C-5), and carboxylic acid protons (broad ~12 ppm).
  • IR : Confirm the carboxylic acid group (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations (~1550 cm1^{-1}) .
  • Elemental Analysis : Validate molecular formula (C11 _{11}H9 _9BrN2 _2O2 _2) with <0.3% deviation .

Advanced Structural Analysis

Q. Q3. How can X-ray crystallography resolve ambiguities in substituent positioning?

A: Single-crystal X-ray diffraction provides unambiguous confirmation of bromine placement (C-5) and benzyl orientation. For example, a similar pyrazole derivative showed a dihedral angle of 85.2° between the benzyl and pyrazole planes, influencing steric interactions . Method : Grow crystals via slow evaporation in DMSO/ethanol, and refine data using SHELXL (R-factor <0.05) .

Pharmacological Activity Screening

Q. Q4. What assays are suitable for evaluating its biological activity?

A:

  • Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa), comparing IC50 _{50} values with controls like cisplatin .
  • Enzyme Inhibition : Assess carbonic anhydrase inhibition using spectrophotometric methods (e.g., esterase activity with 4-nitrophenyl acetate) .

Handling Stability & Reactivity

Q. Q5. How should this compound be stored to prevent decomposition?

A: Store at –20°C under inert gas (argon) to avoid oxidation. Avoid contact with strong bases (e.g., NaOH), which may decarboxylate the acid group. Hazard Note : Incompatible with peroxides—monitor for exothermic decomposition above 150°C .

Advanced Synthetic Optimization

Q. Q6. How can Suzuki-Miyaura coupling improve functionalization at C-5?

A: Replace bromine with aryl/heteroaryl groups via Pd-catalyzed cross-coupling. Protocol :

React 1-benzyl-5-bromo-pyrazole-4-carboxylic acid with aryl boronic acid (1.2 eq), Pd(PPh3 _3)4 _4 (5 mol%), K3 _3PO4 _4 (2 eq) in degassed DMF/H2 _2O (4:1) at 80°C for 12h.

Purify via flash chromatography (yield: 70–85%) .

Computational Modeling

Q. Q7. How can DFT calculations predict electronic properties?

A: Use Gaussian09 with B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., ~4.2 eV for the parent compound), correlating with redox activity. Solvent effects (PCM model in DMSO) refine absorption spectra predictions (~350 nm emission) .

Data Contradictions in Biological Activity

Q. Q8. Why do studies report conflicting antimicrobial potencies for pyrazole derivatives?

A: Variability arises from:

  • Substituent Effects : Electron-withdrawing groups (e.g., –Br) enhance membrane penetration but reduce target binding in polar environments.
  • Assay Conditions : MIC values shift with inoculum size (e.g., 105^5 vs. 107^7 CFU/mL) and media composition (cation-adjusted Mueller-Hinton vs. RPMI) .

Structure-Activity Relationship (SAR) Studies

Q. Q9. Which modifications enhance antitubulin activity?

A: Introduce a 3,4,5-trimethoxyphenyl group at C-5 via Suzuki coupling. Rationale : Mimics combretastatin A-4, disrupting microtubule polymerization (IC50 _{50} ~1.2 µM in MDA-MB-231 cells). Retain the carboxylic acid for solubility .

Scale-Up Challenges

Q. Q10. What pitfalls occur during gram-scale synthesis?

A:

  • Bromination Selectivity : NBS may over-brominate at C-3; control stoichiometry (1.05 eq) and add slowly at 0°C.
  • Ester Hydrolysis : Use THF/H2 _2O (3:1) with LiOH to avoid side reactions (e.g., decarboxylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.